tert-butyl rac-(1R,3r,5S)-8H-spiro[8-azabicyclo[3.2.1]octane-3,2'-[1,4]oxazinane]-8-carboxylate
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Description
Tert-butyl rac-(1R,3r,5S)-8H-spiro[8-azabicyclo[3.2.1]octane-3,2'-[1,4]oxazinane]-8-carboxylate is a useful research compound. Its molecular formula is C15H26N2O3 and its molecular weight is 282.384. The purity is usually 95%.
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Biological Activity
Tert-butyl rac-(1R,3r,5S)-8H-spiro[8-azabicyclo[3.2.1]octane-3,2'-[1,4]oxazinane]-8-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique spirocyclic structure. Its molecular formula is C₁₅H₂₆N₂O₃, and it has a molecular weight of approximately 283.39 g/mol. This compound's intricate structure suggests various biological activities, which are currently under investigation.
Chemical Structure and Properties
The compound features a bicyclic framework that includes an azabicyclo component and an oxazinane moiety. The presence of these structural elements may contribute to its biological activity by allowing interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₆N₂O₃ |
Molecular Weight | 283.39 g/mol |
CAS Number | 1820574-86-4 |
Melting Point | Not specified |
Solubility | Not specified |
Preliminary studies indicate that compounds with similar structural motifs often exhibit significant biological activities. The mechanism of action for this compound may involve:
- Receptor Modulation : Interaction with specific receptors in the central nervous system.
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
Case Studies
Research has shown that related compounds exhibit various biological effects:
- Kappa Opioid Receptor Antagonism : A study on 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides demonstrated potent antagonistic activity at kappa opioid receptors, with modifications leading to improved selectivity and potency (IC50 values around 172 nM) .
- Neuroprotective Effects : Compounds similar in structure have been investigated for neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in functional groups can significantly influence the reactivity and biological efficacy:
Compound Name | Key Features |
---|---|
Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | Hydroxyl group enhances solubility |
Rac-tert-butyl (1R,3r,5S)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | Additional functional group for reactivity |
Tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate | Formyl group introduces aldehyde reactivity |
Future Directions
Further research is necessary to elucidate the complete biological profile of this compound. Studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics.
- Clinical Trials : To evaluate therapeutic efficacy in targeted diseases.
- Mechanistic Studies : To understand the detailed interactions at the molecular level.
Properties
IUPAC Name |
tert-butyl (1R,5S)-spiro[8-azabicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-14(2,3)20-13(18)17-11-4-5-12(17)9-15(8-11)10-16-6-7-19-15/h11-12,16H,4-10H2,1-3H3/t11-,12+,15? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXVOKDTXKRXKI-ODOQXGPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC3(C2)CNCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC3(C2)CNCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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